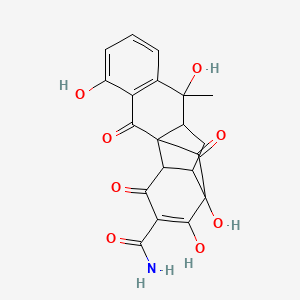
N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine” is a chemical compound with the molecular formula C12H18N4O2 . It is used in the synthetic preparation of pyrazolyl-pyrimidines as selective inhibitors of CDK4/CDK6 .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 2-Bromo-5-nitropyridine and Dimethylamine . More detailed synthesis methods and reactions leading to the formation of various piperidine derivatives can be found in the scientific literature .Molecular Structure Analysis
The InChI Code for a similar compound, 1-(6-nitropyridin-3-yl)piperidin-4-one, is 1S/C10H11N3O3/c14-9-3-5-12(6-4-9)8-1-2-10(11-7-8)13(15)16/h1-2,7H,3-6H2 . This provides a basis for understanding the molecular structure of “this compound”.Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This information can provide insights into the chemical reactions involving “this compound”.Applications De Recherche Scientifique
Formation of Aminals via Pummerer Rearrangement : The reaction of amines with acid chlorides, in the presence of a tertiary base, leads to the unexpected formation of aminals. This can be explained by a Pummerer type rearrangement, which is a significant finding in organic synthesis (Rakhit, Georges, & Bagli, 1979).
1,3-Dipolar Cycloaddition Reactions : Nitropyridyl isocyanates undergo 1,3-dipolar cycloaddition reactions with azides and pyridine N-oxides. This results in the formation of tetrazolinones and substituted amines, a process important for the development of new organic compounds (Holt & Fiksdahl, 2007).
Drug Solubility Improvement via Ultrasound Irradiation : Ultrasound irradiation is a method used to form salts from poorly soluble compounds. This approach has been applied to 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one amine salts, indicating a potential application in pharmaceuticals (Machado et al., 2013).
Inhibition of Nitrosation by Steric Hindrance : The nitrosation of piperidine and its derivatives in acid medium has been studied, showing that steric hindrance can affect the rate of nitrosation. This could be significant in understanding and controlling the formation of potentially harmful N-nitroso compounds (González-Mancebo et al., 1997).
Ruthenium Nitrosyl Complexes for Photorelease and Scavenging of NO : Ruthenium nitrosyl complexes with N,N-dimethyl-1-(pyridin-2-yl)-1,3,5-triazin-2-amine show potential for photocleavage and light-triggered release of NO, which is significant in medicinal chemistry and biochemistry (Giri et al., 2020).
Orientations Futures
The future directions for “N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine” could involve further exploration of its potential use in the synthesis of pyrazolyl-pyrimidines and their applications as selective inhibitors of CDK4/CDK6 . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Propriétés
IUPAC Name |
N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-14(2)10-5-7-15(8-6-10)11-3-4-12(13-9-11)16(17)18/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKHCCAPJWNLPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1-nitrosooctahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B569748.png)



![[2-[(4-Morpholinylcarbonyl)amino]ethyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B569761.png)

![Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B569764.png)
![(3S,4S,7R,13S)-N-[(2S)-1-[(2S)-6-amino-1-[(Z)-1-[2-[[(1S,4S,7S,10S,14R,17Z,23S)-7-benzyl-3,6,9,15,21,24-hexahydroxy-4-(2-hydroxy-2-iminoethyl)-23-[(4-hydroxyphenyl)methyl]-12,19-dithia-2,5,8,16,22,25-hexazabicyclo[12.6.5]pentacosa-2,5,8,15,17,21,24-heptaen-10-yl]imino]-2-hydroxyethyl]imino-1-hydroxybut-2-en-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxypropan-2-yl]-3-[[[(3R,6S,9S,12S,15S)-12-(4-aminobutyl)-15-[[(2S)-2-[[(2S,3S)-2-amino-1-hydroxy-3-methylpentylidene]amino]-1-hydroxypropylidene]amino]-9-benzyl-5,8,11,14-tetrahydroxy-6-(2-methylpropyl)-1-thia-4,7,10,13-tetrazacyclohexadeca-4,7,10,13-tetraen-3-yl]-hydroxymethylidene]amino]-9,12-dihydroxy-4-methyl-2-oxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadeca-8,11-diene-7-carboximidic acid](/img/structure/B569765.png)
